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Introduction
FT001 is a promising gene therapy candidate designed to treat inherited retinal diseases

associated with mutations in the RPE65 gene. This therapy utilizes a recombinant adeno-

associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65

gene to retinal pigment epithelium (RPE) cells.[1][2][3][4] The RPE65 protein is a critical

enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-

retinol, a key step in the regeneration of the visual chromophore necessary for both rod and

cone photoreceptor function.[5][6] Biallelic loss-of-function mutations in RPE65 lead to a

deficiency in 11-cis-retinal, causing severe vision loss, as seen in Leber congenital amaurosis

(LCA) and some forms of retinitis pigmentosa.[5][6]

Validation of RPE65 protein expression following FT001 administration is crucial for assessing

the therapy's efficacy at a molecular level. This document provides detailed application notes

and protocols for a suite of assays to quantify and localize RPE65 protein expression in

preclinical and clinical research settings.
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The following tables present hypothetical, yet representative, quantitative data that could be

expected from the successful administration of FT001 in a preclinical animal model (e.g.,

Rpe65 knockout mouse) and in an in vitro human retinal organoid model.

Table 1: RPE65 Protein Expression in a Murine Model Post-FT001 Administration

Treatment Group

Western Blot
(Relative
Densitometry
Units)

ELISA (pg/mg total
protein)

Immunohistochemi
stry (% RPE65-
positive cells)

Wild-Type Control 1.00 ± 0.12 550 ± 45 98 ± 2

Rpe65 KO + Vehicle Not Detected < 10 0

Rpe65 KO + FT001

(Low Dose)
0.45 ± 0.08 250 ± 30 48 ± 5

Rpe65 KO + FT001

(High Dose)
0.85 ± 0.15 480 ± 55 85 ± 7

Table 2: RPE65 Protein Expression in Human iPSC-Derived Retinal Organoids Post-FT001
Transduction

Treatment Group

Western Blot
(Relative
Densitometry
Units)

ELISA (pg/mg total
protein)

Immunohistochemi
stry (% RPE65-
positive RPE cells)

Healthy Donor

Organoids
1.00 ± 0.15 480 ± 50 95 ± 3

RPE65 Mutant

Organoids + Vehicle
Not Detected < 10 0

RPE65 Mutant

Organoids + FT001
0.78 ± 0.11 390 ± 40 81 ± 6
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Experimental Protocols
Western Blot for RPE65 Quantification
Objective: To quantify the relative levels of RPE65 protein in retinal tissue lysates or cell

extracts.

Materials:

RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat# 89900)

Protease Inhibitor Cocktail (Sigma-Aldrich, Cat# P8340)

BCA Protein Assay Kit (Thermo Fisher Scientific, Cat# 23225)

Laemmli Sample Buffer (Bio-Rad, Cat# 1610747)

4-20% Mini-PROTEAN TGX Precast Protein Gels (Bio-Rad, Cat# 4561096)

Trans-Blot Turbo Mini PVDF Transfer Packs (Bio-Rad, Cat# 1704156)

EveryBlot Blocking Buffer (Bio-Rad, Cat# 12010020)

Primary Antibody: Rabbit anti-RPE65 (Abcam, Cat# ab231780, 1:1000 dilution)

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (Abcam, Cat# ab205718, 1:5000

dilution)

Clarity Western ECL Substrate (Bio-Rad, Cat# 1705061)

ChemiDoc Imaging System (Bio-Rad)

Protocol:

Sample Preparation:

1. Dissect retinal tissue or harvest retinal organoids and wash with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Homogenize tissue or lyse organoids in RIPA buffer supplemented with protease

inhibitors.

3. Incubate on ice for 30 minutes with periodic vortexing.

4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

5. Collect the supernatant and determine the protein concentration using the BCA assay.

Gel Electrophoresis:

1. Normalize protein samples to a concentration of 2 µg/µL with RIPA buffer and Laemmli

sample buffer.

2. Denature samples by heating at 95°C for 5 minutes.

3. Load 20 µg of protein per lane onto a 4-20% SDS-PAGE gel.

4. Run the gel at 150V for 60-90 minutes until the dye front reaches the bottom.

Protein Transfer:

1. Transfer proteins from the gel to a PVDF membrane using a Trans-Blot Turbo Transfer

System according to the manufacturer's instructions.

Immunoblotting:

1. Block the membrane in EveryBlot Blocking Buffer for 1 hour at room temperature.

2. Incubate the membrane with the primary anti-RPE65 antibody overnight at 4°C with gentle

agitation.

3. Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with

0.1% Tween-20).

4. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

5. Wash the membrane three times for 10 minutes each with TBST.
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Detection and Analysis:

1. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the

membrane.

2. Image the chemiluminescent signal using a ChemiDoc Imaging System.

3. Quantify the band intensities using Image Lab software (Bio-Rad). Normalize RPE65 band

intensity to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for
RPE65 Quantification
Objective: To obtain absolute quantification of RPE65 protein in retinal tissue lysates or cell

extracts.

Materials:

Human RPE65 ELISA Kit (AffiGEN, Cat# K0331309Hu)[7]

Sample preparation reagents as described in the Western Blot protocol.

Microplate reader capable of measuring absorbance at 450 nm.

Protocol:

Sample and Standard Preparation:

1. Prepare retinal tissue or organoid lysates as described for Western Blotting.

2. Reconstitute the RPE65 standard provided in the ELISA kit to create a standard curve

according to the manufacturer's instructions.

3. Dilute samples to fall within the linear range of the standard curve. A starting dilution of

1:10 is recommended.

Assay Procedure:
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1. Add 100 µL of standards, samples, and blank controls to the appropriate wells of the pre-

coated microplate.

2. Incubate for 2 hours at 37°C.

3. Aspirate the liquid from each well and add 100 µL of Biotin-antibody working solution.

4. Incubate for 1 hour at 37°C.

5. Aspirate and wash the plate three times with the provided wash buffer.

6. Add 100 µL of HRP-avidin working solution to each well.

7. Incubate for 1 hour at 37°C.

8. Aspirate and wash the plate five times with the wash buffer.

9. Add 90 µL of TMB Substrate to each well.

10. Incubate for 15-30 minutes at 37°C in the dark.

11. Add 50 µL of Stop Solution to each well.

Data Analysis:

1. Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

2. Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

3. Determine the concentration of RPE65 in the samples by interpolating their absorbance

values from the standard curve.

4. Normalize the RPE65 concentration to the total protein concentration of the sample.

Immunohistochemistry (IHC) for RPE65 Localization
Objective: To visualize the cellular and subcellular localization of RPE65 protein within retinal

tissue sections.
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Materials:

4% Paraformaldehyde (PFA) in PBS

30% Sucrose in PBS

Optimal Cutting Temperature (OCT) compound

Cryostat

Blocking Solution: 5% normal goat serum, 0.3% Triton X-100 in PBS

Primary Antibody: Rabbit anti-RPE65 (Abcam, Cat# ab231780, 1:200 dilution)

Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor 488 (Thermo

Fisher Scientific, Cat# A-11008, 1:500 dilution)

DAPI (4′,6-diamidino-2-phenylindole)

Mounting Medium (e.g., ProLong Gold Antifade Mountant, Thermo Fisher Scientific)

Fluorescence microscope

Protocol:

Tissue Preparation:

1. Enucleate eyes and fix in 4% PFA for 2 hours at 4°C.

2. Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.

3. Embed the tissue in OCT compound and freeze on dry ice.

4. Cut 10-12 µm thick sections using a cryostat and mount on charged microscope slides.

Immunostaining:

1. Air dry the slides for 30 minutes and then wash three times with PBS.
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2. Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

3. Block non-specific binding with Blocking Solution for 1 hour at room temperature.

4. Incubate the sections with the primary anti-RPE65 antibody overnight at 4°C in a

humidified chamber.

5. Wash the sections three times for 10 minutes each with PBS.

6. Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room

temperature in the dark.

7. Wash the sections three times for 10 minutes each with PBS in the dark.

8. Counterstain nuclei with DAPI for 5 minutes.

9. Wash twice with PBS.

Imaging and Analysis:

1. Mount the coverslip using an antifade mounting medium.

2. Visualize the sections using a fluorescence microscope. RPE65 will appear green, and

nuclei will be blue.

3. Quantify the percentage of RPE65-positive cells by counting the number of green-

fluorescent cells within the RPE layer relative to the total number of DAPI-stained nuclei in

that layer.

Mass Spectrometry for RPE65 Quantification
Objective: To achieve highly sensitive and specific quantification of RPE65 protein using

targeted proteomics.

Methodology Overview: This protocol outlines a targeted mass spectrometry approach using

Parallel Reaction Monitoring (PRM).

Materials:
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Urea Lysis Buffer (8 M urea, 100 mM Tris-HCl, pH 8.5)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

C18 solid-phase extraction cartridges

High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass

spectrometer (e.g., Q Exactive HF, Thermo Fisher Scientific)

Stable isotope-labeled synthetic peptides corresponding to unique RPE65 tryptic peptides.

Protocol:

Protein Extraction and Digestion:

1. Lyse retinal tissue or organoids in Urea Lysis Buffer.

2. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

3. Perform in-solution tryptic digestion overnight at 37°C.

4. Spike in a known amount of stable isotope-labeled RPE65 peptide standard.

Peptide Cleanup:

1. Desalt the peptide mixture using C18 solid-phase extraction cartridges.

2. Dry the peptides and resuspend them in a buffer suitable for mass spectrometry analysis.

LC-MS/MS Analysis:

1. Inject the peptide mixture into the HPLC system for separation.

2. Perform targeted PRM analysis on the mass spectrometer. The instrument will be

programmed to specifically isolate and fragment the precursor ions of the endogenous and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stable isotope-labeled RPE65 peptides.

Data Analysis:

1. Analyze the resulting data using software such as Skyline.

2. Quantify the endogenous RPE65 peptide by comparing the area under the curve of its

fragment ion chromatograms to that of the known amount of the stable isotope-labeled

internal standard.

3. Normalize the absolute quantity of RPE65 to the total protein amount in the initial sample.
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Conclusion
The suite of assays described in these application notes provides a comprehensive framework

for the validation of RPE65 protein expression following FT001 gene therapy. By employing a

combination of quantitative and qualitative methods, researchers can robustly assess the

molecular efficacy of FT001, providing critical data to support its development for the treatment

of RPE65-mediated inherited retinal diseases. The provided protocols offer a detailed guide for

the execution of these assays, while the data tables and diagrams serve to illustrate expected

outcomes and the underlying biological context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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